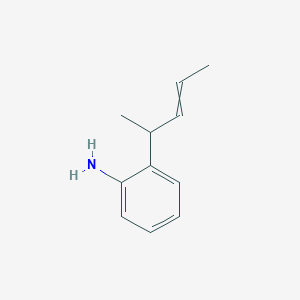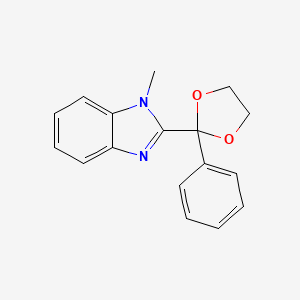
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a 2-phenyl-1,3-dioxolan-2-yl substituent at the 2-position, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, automated synthesis, and the use of more efficient catalysts and solvents to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the benzimidazole ring or the dioxolane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazole ring or the dioxolane moiety, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their therapeutic potential, including anticancer, antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Applications: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA, RNA, and proteins, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2-position, similar to the dioxolane moiety in the target compound.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
76099-38-2 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)17(20-11-12-21-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
QONJFQSMMBSPSM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3(OCCO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



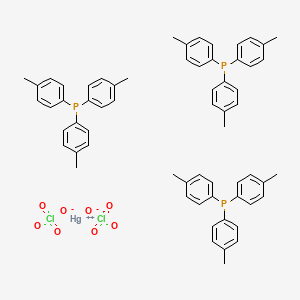

![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
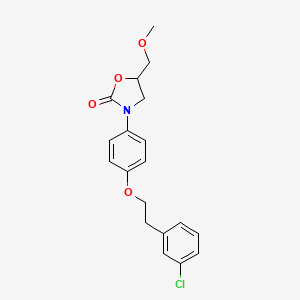
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)



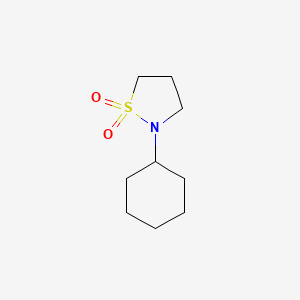
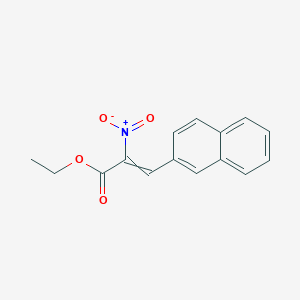
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
